molecular formula C6H10N2O7S2 B12668859 3-Amino-4-hydroxybenzenesulphonamide sulphate CAS No. 94232-34-5

3-Amino-4-hydroxybenzenesulphonamide sulphate

Cat. No.: B12668859
CAS No.: 94232-34-5
M. Wt: 286.3 g/mol
InChI Key: FDFVKOFBWUBJRO-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxybenzenesulphonamide sulphate is a chemical compound with the molecular formula C6H10N2O7S2 and a molecular weight of 286.2828 . It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxybenzenesulphonamide sulphate involves several steps. Initially, 2-nitrochlorobenzene is sulfochlorinated with chlorosulfuric acid. The resulting sulfochloride is treated with ammonia to give 4-chloro-3-nitrobenzenesulfonamide. The chlorine is then replaced by hydroxyl by heating the product at 100°C in an aqueous sodium hydroxide solution. Finally, the hydroxybenzenesulfonamide is reduced with iron turnings to obtain 3-Amino-4-hydroxybenzenesulphonamide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same steps as mentioned above, but with optimized reaction conditions to ensure high yield and purity. The process includes sulfochlorination, ammoniation, hydroxylation, and reduction steps, followed by purification and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxybenzenesulphonamide sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonamide derivatives, which have applications in different fields such as pharmaceuticals and dyes .

Scientific Research Applications

3-Amino-4-hydroxybenzenesulphonamide sulphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxybenzenesulphonamide sulphate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary depending on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-sulfamoylphenol: Similar in structure but with different functional groups.

    4-Hydroxy-3-nitrobenzenesulfonamide: A precursor in the synthesis of 3-Amino-4-hydroxybenzenesulphonamide sulphate.

    3-Amino-4-hydroxybenzenesulfonamide: The base compound without the sulphate group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its sulphate group enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial fields .

Properties

CAS No.

94232-34-5

Molecular Formula

C6H10N2O7S2

Molecular Weight

286.3 g/mol

IUPAC Name

3-amino-4-hydroxybenzenesulfonamide;sulfuric acid

InChI

InChI=1S/C6H8N2O3S.H2O4S/c7-5-3-4(12(8,10)11)1-2-6(5)9;1-5(2,3)4/h1-3,9H,7H2,(H2,8,10,11);(H2,1,2,3,4)

InChI Key

FDFVKOFBWUBJRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)O.OS(=O)(=O)O

Origin of Product

United States

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